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Compound of Interest

Compound Name: 14-Dehydrobrowniine

Cat. No.: B15592917

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 14-
Dehydrobrowniine, a C19-diterpenoid alkaloid. The information presented herein is crucial for
the identification, characterization, and analysis of this natural product in research and drug
development settings. The data is compiled from primary scientific literature, ensuring accuracy
and reliability.

Core Spectroscopic Data

The structural elucidation of 14-Dehydrobrowniine, like many complex natural products, relies
on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate carbon-hydrogen
framework of 14-Dehydrobrowniine.

13C NMR Data

The complete 13C NMR spectral data for 14-Dehydrobrowniine has been meticulously
assigned. The chemical shifts, recorded in deuterochloroform (CDCIs) at 15.03 MHz, provide a
unique fingerprint of the carbon skeleton.[1][2] A key feature in the 13C NMR spectrum is the
downfield singlet observed at 216.3 ppm, which is characteristic of the carbonyl group at the C-
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14 position.[1] The presence of this C-14 carbonyl group significantly influences the chemical
shifts of neighboring carbons, including C-8, C-9, C-10, C-11, C-12, C-13, and C-16, causing
them to shift downfield compared to the parent compound, browniine.[1]

i N Chemical Shift (8, I, Chemical Shift (6,

ppm) ppm)
1 85.3 14 216.3
2 26.1 15 36.9
3 34.6 16 82.1
4 38.6 17 64.0
5 48.7 18 77.9
6 82.8 19 56.4
7 53.6 N-CH: 48.9
8 83.9 N-CH2-CHs 13.5
9 54.4 1-OCHs 55.9
10 45.9 6-OCHs 57.5
11 50.1 16-OCHs 56.1
12 36.1 18-OCHs 59.1
13 46.2

Table 1: 3C NMR
Chemical Shift
Assignments for 14-
Dehydrobrowniine in
CDCls.[1]

IH NMR Data

Detailed *H NMR data for 14-Dehydrobrowniine is not readily available in the public domain
through general searches. This information would typically be found in the original isolation
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paper or subsequent detailed structural studies. For researchers requiring this data, a thorough
search of specialized natural product chemistry databases and the primary literature is
recommended.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental
composition of 14-Dehydrobrowniine.

The molecular formula of 14-Dehydrobrowniine is C2sH3oNOy7. The fragmentation pattern in
the mass spectrum would be characteristic of the diterpenoid alkaloid skeleton and would show
losses of functional groups such as methoxy and ethyl groups. High-resolution mass
spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Specific quantitative MS data, including the m/z values of the molecular ion and major fragment
ions, is not available in the public search results. This information is likely detailed in the
primary publication reporting the compound's isolation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For 14-
Dehydrobrowniine, the IR spectrum would be expected to show characteristic absorption
bands for the following functional groups:

e Hydroxyl (O-H) group: A broad absorption band in the region of 3400-3200 cm~1.

e Carbonyl (C=0) group: A strong, sharp absorption band around 1720 cm~1, corresponding to
the ketone at C-14.

o C-H stretching: Absorption bands in the region of 3000-2850 cm~! for the aliphatic C-H
bonds.

e C-O stretching: Absorption bands in the fingerprint region (1300-1000 cm~1) for the ether and
hydroxyl C-O bonds.

Specific IR absorption frequencies for 14-Dehydrobrowniine are not available in the public
search results and would be found in the original characterization paper.
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Experimental Protocols

The spectroscopic data presented here are typically acquired using standard, well-established

methodologies in natural product chemistry.

NMR Spectroscopy

Sample Preparation: A few milligrams of purified 14-Dehydrobrowniine are dissolved in a
deuterated solvent, typically deuterochloroform (CDCIs), in a standard 5 mm NMR tube.

Instrumentation: 13C NMR spectra are recorded on a high-field NMR spectrometer. The data
for the provided table was obtained at a frequency of 15.03 MHz.[1]

Data Acquisition: Standard pulse sequences are used to acquire the 13C spectrum. Proton-
decoupled spectra are typically obtained to simplify the spectrum to a series of singlets, with
each signal representing a unique carbon atom.

Referencing: Chemical shifts are referenced to the solvent peak (CDCls at d 77.0 ppm) or an
internal standard such as tetramethylsilane (TMS) at 0.0 ppm.

Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, including Electron lonization
(El), Electrospray lonization (ESI), or Fast Atom Bombardment (FAB) sources, often coupled
with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or
acetonitrile), is introduced into the ion source.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight
and fragmentation pattern, which aids in structure elucidation.

Infrared Spectroscopy

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or
KBr) by evaporating a solution of the compound, or as a KBr pellet where a small amount of
the sample is ground with potassium bromide and pressed into a disk.
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 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

» Data Acquisition: The instrument passes infrared radiation through the sample and measures
the amount of radiation absorbed at each frequency. The data is typically plotted as percent

transmittance versus wavenumber (cm~1).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like 14-Dehydrobrowniine
follows a logical workflow, starting from isolation to complete structure elucidation.
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Caption: Workflow for the isolation and structural elucidation of 14-Dehydrobrowniine.

Historical Context

14-Dehydrobrowniine was first isolated as a natural product from Delphinium cardinale by M.
H. Benn in 1966.[1] Its structure and stereochemistry have been confirmed through detailed
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spectroscopic analysis, particularly 3C NMR spectroscopy, and by its chemical relationship to
other known diterpenoid alkaloids like browniine.[1] Since its initial discovery, it has been
identified in other plant species, including Delphinium glaucescens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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